Unveiling the Mechanism of Action of (Tyr65,Phe67)-C5a (65-74) (human): A Technical Whitepaper
Unveiling the Mechanism of Action of (Tyr65,Phe67)-C5a (65-74) (human): A Technical Whitepaper
Executive Summary
(Tyr65,Phe67)-C5a (65-74) (human) is a synthetic, conformationally biased decapeptide analog of the C-terminal effector region of the human complement anaphylatoxin C5a[1][2]. With the amino acid sequence YSFKDMQLGR (Molecular Weight: 1244.44 Da; Formula: C55H85N15O16S), this peptide functions as a full agonist at the C5a receptor 1 (C5aR1/CD88)[1][3].
In drug development and structural biology, this peptide is utilized as a highly specific functional probe. By restricting the inherent conformational flexibility of the native C5a C-terminus, (Tyr65,Phe67)-C5a (65-74) isolates the precise structural requirements necessary for receptor activation, uncoupling the "effector" domain from the "binding" domain of the native 74-amino acid C5a protein[2][4].
Structural Biology & Pharmacophore Design
The Two-Site Binding Model of C5a
Native human C5a interacts with its G-protein coupled receptor (GPCR), C5aR1, via a well-characterized two-site binding mechanism[5][6]:
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Site 1 (Affinity): The N-terminal core and interhelical loops of C5a bind to the extended N-terminal extracellular domain of C5aR1. This interaction provides high-affinity anchoring but does not trigger receptor activation[4][6].
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Site 2 (Efficacy): The highly flexible C-terminal tail of C5a (residues 65–74) inserts into the transmembrane helical bundle of C5aR1, inducing the conformational shift required for G-protein signaling[6].
Rationale for the Y65 and F67 Substitutions
The native C-terminal decapeptide (ISHKDMQLGR) exhibits high conformational flexibility in solution, resulting in poor receptor activation when synthesized as an isolated fragment[2]. To map the bioactive conformation of Site 2, researchers engineered (Tyr65,Phe67)-C5a (65-74) by substituting Isoleucine-65 with Tyrosine (Y) and Histidine-67 with Phenylalanine (F)[1][4].
Causality of the Modification: The introduction of bulky, aromatic side chains at positions 65 and 67 restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric hindrance forces the peptide into a "twisted, helix-like conformation" spanning residues 65–69, which perfectly mimics the biologically active conformer presented by the intact C5a protein[4]. Consequently, the peptide behaves as a full agonist despite lacking the N-terminal anchoring domain[1][2].
Receptor-Level Mechanism of Action
Upon administration, (Tyr65,Phe67)-C5a (65-74) bypasses the extracellular N-terminal loops of C5aR1 and directly intercalates into the orthosteric transmembrane binding pocket (Site 2)[2][6].
Intracellular Signaling Cascades
Binding to C5aR1 stabilizes the receptor's active state, leading to the exchange of GDP for GTP on the coupled heterotrimeric G α i/o protein [7].
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Phospholipase C (PLC β ) Activation: The G βγ subunit dissociates and activates PLC β , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[5].
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Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium ( Ca2+ )[5].
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Effector Functions: The calcium flux, combined with parallel ERK1/2 kinase activation, drives cytoskeletal rearrangement (neutrophil polarization) and the fusion of secretory vesicles with the plasma membrane (degranulation)[1][7].
Fig 1. Intracellular signaling cascade initiated by (Tyr65,Phe67)-C5a (65-74) binding to C5aR1.
Pharmacological Profiling & Quantitative Data
(Tyr65,Phe67)-C5a (65-74) serves as the critical evolutionary bridge between the weak native C-terminal fragment and highly constrained "superagonists" like EP67 (YSFKPMPLaR)[2][8].
Table 1: Comparative Pharmacological Profile of C5a Ligands
| Ligand / Peptide | Sequence | Efficacy (vs. Native C5a) | Primary Pharmacological Role |
| Native C5a | 74-aa intact protein | 100% (Baseline) | Full physiological agonist; high affinity[2] |
| Native C5a(65-74) | ISHKDMQLGR | Low | Weak partial agonist; highly flexible[2] |
| (Tyr65,Phe67)-C5a(65-74) | YSFKDMQLGR | ~100% (Full Agonist) | Functional probe; induces PMN degranulation[1][2] |
| EP67 (Derivative) | YSFKPMPLaR | 216 ± 56% (Superagonist) | Adjuvant; enhanced APC activation[2][8] |
Note: While (Tyr65,Phe67)-C5a (65-74) matches the maximal efficacy of natural C5a, its overall potency (EC50) is lower due to the absence of the N-terminal affinity-driving domain[2].
Validated Experimental Methodologies
To ensure self-validating experimental systems, the following protocols leverage specific inhibitors and internal controls to isolate the effects of (Tyr65,Phe67)-C5a (65-74).
Protocol A: Intracellular Calcium Mobilization Assay
This assay quantifies the immediate G-protein/PLC β -mediated response[5].
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Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) or utilize differentiated U937 (dU937) macrophages.
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Dye Loading: Incubate cells with 2 μ M Fluo-4 AM (a calcium-sensitive fluorophore) in HBSS buffer (containing Ca2+ / Mg2+ ) for 45 minutes at 37°C.
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Washing: Centrifuge and resuspend cells in dye-free HBSS to remove extracellular background fluorescence.
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Baseline Establishment: Transfer to a black, clear-bottom 96-well plate and record baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 20 seconds.
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Stimulation: Inject (Tyr65,Phe67)-C5a (65-74) at concentrations ranging from 10 nM to 10 μ M. Use native C5a (10 nM) as a positive control.
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Data Acquisition: Record peak fluorescence intensity. Validation step: Pre-treatment with a C5aR1 antagonist (e.g., PMX53) must abolish the signal, confirming receptor specificity.
Protocol B: β -Glucuronidase Degranulation Assay
This assay measures the terminal physiological response of PMNs to the peptide[1][8].
Causality of Cytochalasin B: Neutrophils normally release β -glucuronidase into closed phagosomes. Pre-treating with Cytochalasin B inhibits actin polymerization, preventing phagosome closure and forcing the cells to release the enzyme directly into the extracellular supernatant ("frustrated phagocytosis"), allowing for spectrophotometric quantification.
Fig 2. Step-by-step workflow for the β-glucuronidase degranulation assay in human PMNs.
Step-by-Step Execution:
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Suspend isolated human PMNs ( 5×106 cells/mL) in HBSS.
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Add Cytochalasin B (5 μ g/mL) and incubate for 5 minutes at 37°C.
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Add (Tyr65,Phe67)-C5a (65-74) and incubate for exactly 15 minutes at 37°C.
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Centrifuge the suspension at 400 × g for 5 minutes at 4°C to halt the reaction and pellet the cells.
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Transfer the supernatant to a new plate and add 0.01 M phenolphthalein glucuronide (enzyme substrate). Incubate for 2 hours at 37°C.
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Terminate the reaction by adding 0.2 M Glycine buffer (pH 10.4). Read the absorbance at 540 nm to quantify the cleaved phenolphthalein.
References
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NovoPro Labs. "(Tyr65,Phe67)-C5a (65-74) (human) peptide: Product Information." NovoPro Labs. Available at:[Link]
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Sanderson, S. D., et al. "Biologically Active Conformer of the Effector Region of Human C5a and Modulatory Effects of N-Terminal Receptor Binding Determinants on Activity." Journal of Medicinal Chemistry - ACS Publications, 1997. Available at: [Link]
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National Institutes of Health (NIH). "Biologically active conformer of the effector region of human C5a and modulatory effects of N-terminal receptor binding determinants on activity - PubMed." PubMed. Available at: [Link]
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ACS Publications. "Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity." Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. "Selective Hexapeptide Agonists and Antagonists for Human Complement C3a Receptor." Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. "Low-Molecular-Weight Peptidic and Cyclic Antagonists of the Receptor for the Complement Factor C5a." Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 3. (Tyr65,Phe67)-C5a (65-74) (human) peptide [novoprolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Biologically active conformer of the effector region of human C5a and modulatory effects of N-terminal receptor binding determinants on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
